Ceftazidime pentahydrate
Description
Chemical Classification and Structural Overview
This compound (C₂₂H₂₂N₆O₇S₂·5H₂O) is a semisynthetic cephalosporin derived from 7-aminocephalosporanic acid (7-ACA). Its molecular architecture includes a β-lactam ring fused to a dihydrothiazine ring, a configuration common to all cephalosporins. The compound’s distinguishing features are its aminothiazole and oxyimino side chains at the C7 and C3 positions, respectively, which confer enhanced resistance to β-lactamases and improved affinity for penicillin-binding proteins (PBPs) in Gram-negative bacteria.
Table 1: Key Chemical Properties of this compound
The pentahydrate form improves stability during storage and reconstitution, critical for parenteral formulations. X-ray crystallography reveals that the five water molecules form hydrogen bonds with polar groups in the cephalosporin core, reducing molecular mobility and enhancing shelf life.
Historical Development of Third-Generation Cephalosporins
The evolution of cephalosporins began in 1945 with the isolation of Cephalosporium acremonium from Sardinian sewage. By the 1980s, third-generation cephalosporins emerged to address limitations in earlier generations, particularly their vulnerability to β-lactamases and poor activity against Pseudomonas spp. Ceftazidime, patented in 1979 and FDA-approved in 1985, was engineered to overcome these challenges through strategic side-chain modifications.
Table 2: Comparative Features of Third-Generation Cephalosporins
| Agent | Spectrum vs. Pseudomonas | β-Lactamase Stability | Notable Indications |
|---|---|---|---|
| Ceftazidime | Excellent (MIC₉₀: 8 mg/L) | High | Nosocomial pneumonia, sepsis |
| Ceftriaxone | Poor | Moderate | Meningitis, community infections |
| Cefotaxime | Moderate | Moderate | Pediatric infections |
The introduction of the oxyimino group (R2 side chain) in ceftazidime reduced affinity for chromosomal β-lactamases, while the aminothiazole moiety (R1 side chain) enhanced penetration through Gram-negative outer membranes. These innovations positioned ceftazidime as the first cephalosporin with reliable anti-pseudomonal activity, filling a critical gap in managing hospital-acquired infections.
Significance in Pharmaceutical Chemistry and Antimicrobial Therapy
This compound’s clinical value stems from its dual role as a monotherapy and combination agent. When paired with avibactam (a non-β-lactam β-lactamase inhibitor), it overcomes resistance mediated by extended-spectrum β-lactamases (ESBLs) and AmpC enzymes. This combination, marketed as Avycaz®, extends its utility to complicated intra-abdominal infections (cIAI) and ventilator-associated pneumonia (VAP).
Mechanistic Insights :
- PBP Binding : Ceftazidime preferentially inhibits PBP3 in Escherichia coli and P. aeruginosa, disrupting septal peptidoglycan synthesis and causing filamentous cell death.
- Resistance Mitigation : The zwitterionic nature of ceftazidime facilitates outer membrane permeation in Gram-negative bacteria, reducing efflux pump susceptibility.
Recent advances in formulation technology, such as microemulsion systems, have addressed historical solubility challenges. A 2022 study demonstrated that ceftazidime-loaded microemulsions using Tween 40 and isopropyl alcohol exhibit 98.4% drug loading efficiency and negligible hemolysis (<2%), offering a safer alternative to Cremophor®-based vehicles.
Properties
IUPAC Name |
2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O5S2/c1-7-4-21-12(23)10(13(21)27-5-7)19-11(22)9(8-6-28-15(17)18-8)20-26-16(2,3)14(24)25/h4,6,10,13H,5H2,1-3H3,(H2,17,18)(H,19,22)(H,24,25)/b20-9+/t10-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQRSTUCWZVUCT-SXXXJOKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(C(C2=O)NC(=O)C(=NOC(C)(C)C(=O)O)C3=CSC(=N3)N)SC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C3=CSC(=N3)N)SC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ceftazidime pentahydrate is a third-generation cephalosporin antibiotic with a broad spectrum of applications, particularly against Gram-negative bacteria . It is frequently employed in microbiology for antimicrobial susceptibility testing and to study penicillin-binding proteins. Moreover, it is used to treat various infections, including lower respiratory tract infections, skin infections, urinary tract infections, and meningitis .
Scientific Research Applications
Microbiology Applications
this compound is commonly used in clinical in vitro microbiological antimicrobial susceptibility tests, such as panels, discs, and MIC strips, against Gram-negative microbial isolates . Medical microbiologists utilize these results to inform antibiotic treatment options . Ceftazidime can also be used as a selective agent in isolation media, such as PALCAM Agar . It is valuable for studying the expression of penicillin-binding proteins because it disrupts the peptidoglycan layer in bacterial cell walls .
Eukaryotic Cell Culture Applications
Ceftazidime has been tested for cytotoxicity in human bronchial epithelial cells from chronically infected cystic fibrosis airways. Research indicates that ceftazidime was nontoxic even at concentrations significantly higher than antimicrobial levels .
Murine Model Studies
The efficacy of ceftazidime has been evaluated in murine models following lethal aerosol exposure to Burkholderia pseudomallei. Studies have assessed various treatment regimens, with results showing significantly greater survival rates in treated groups compared to controls . Pharmacokinetic studies were conducted to determine clinically relevant doses for future medical countermeasure evaluations .
Medical Applications
Ceftazidime is prescribed for the treatment of several types of infections :
- Lower respiratory tract infections
- Skin infections
- Urinary tract infections
- Blood-stream infections
- Joint infections
- Abdominal infections
- Meningitis
- Malignant otitis externa
- Pseudomonas aeruginosa infections
- Melioidosis
- Neutropenic fever
It is effective against Gram-negative aerobes such as Enterobacter, Escherichia coli, Haemophilus influenzae, Klebsiella spp., Proteus spp., Pseudomonas aeruginosa, and Neisseria meningitidis, as well as Gram-positive aerobes like group B streptococci, Streptococcus pneumoniae, and Streptococcus pyogenes . Ceftazidime is notably effective against Pseudomonas aeruginosa but less so against S. aureus compared to earlier generation cephalosporins .
Data Table: MIC Susceptibility Data for Clinically Significant Pathogens
| Organism | MIC Range (μg/mL) |
|---|---|
| Escherichia coli | 0.015–512 |
| Pseudomonas aeruginosa | ≤0.03–1024 |
Resistance to Ceftazidime
Comparison with Similar Compounds
Comparison with Similar Compounds
Antimicrobial Spectrum and Efficacy
Ceftazidime pentahydrate is notable for its potent activity against Pseudomonas aeruginosa, a key differentiator from other third-generation cephalosporins like cefotaxime sodium and ceftriaxone, which primarily target Enterobacteriaceae .
Stability and Formulation
This compound is inherently unstable due to hydrolytic degradation of its β-lactam ring. Thermal analysis reveals dehydration and structural changes at >60°C, necessitating storage at 2–8°C . Reconstituted solutions retain stability for 7 days at 4–10°C but degrade within 24 hours at 20–30°C . In contrast, cefazolin sodium pentahydrate and cefuroxime sodium exhibit greater thermal stability, with longer shelf lives under refrigeration .
Pharmacokinetics and Toxicity
This compound has a shorter half-life (1.8 hours) compared to ceftriaxone (6–9 hours) but similar bioavailability to cefepime (2 hours). Toxicity studies show a safety threshold at <1024 mg/L, above which cell viability drops to 65% . In contrast, colistin (a polymyxin) exhibits toxicity at ≥64 mg/L, while ethambutol remains non-toxic at ≤16 mg/L .
| Compound | Half-Life (Hours) | Toxicity Threshold |
|---|---|---|
| This compound | 1.8 | ≥1024 mg/L |
| Ceftriaxone | 6–9 | N/A |
| Cefepime | 2.0 | ≥512 mg/L |
Combination Therapies
This compound is often combined with avibactam, a β-lactamase inhibitor, to treat carbapenem-resistant Enterobacteriaceae (CRE) and P. aeruginosa. This combination reduces MIC values by 8–16-fold compared to ceftazidime alone . In contrast, ceftolozane/tazobactam (another cephalosporin/inhibitor combo) shows superior activity against multidrug-resistant P.
Adverse Effects
This compound shares common β-lactam side effects (e.g., rash, gastrointestinal disturbances) but has unique dermatological risks. A case study reported generalized maculopapular exanthema resolving after corticosteroid treatment . Hypersensitivity rates are comparable to cefotaxime (3–5%) but lower than penicillin derivatives (10%) .
Q & A
Q. What analytical methods are recommended for quantifying Ceftazidime pentahydrate in pharmaceutical formulations?
Spectrophotometric and conductometric methods are validated green approaches for quantification. For example, UV-Vis methods using Bratton-Marshall reagent achieve recovery rates of 98.5–101.2% with low standard deviation (0.53–1.21) . Statistical validation via t-tests and F-tests ensures equivalence to official methods (e.g., HPLC). When selecting a method, consider factors like sensitivity (LOD: 0.2 µg/mL for spectrophotometry) and matrix complexity .
Q. How does the crystalline structure of this compound influence its stability and solubility?
The pentahydrate form enhances solubility in water (0.396 mg/mL) compared to anhydrous forms. Synchrotron X-ray crystallography (invariom modeling) confirms the stability of its β-lactam core, which resists hydrolysis under acidic conditions . Hydration also impacts degradation kinetics; for example, reconstituted solutions degrade faster at room temperature (24-hour stability) versus refrigerated conditions (7-day stability) .
Q. What are the critical parameters for assessing this compound's purity?
Key tests include:
- HPLC : Retention time (6–8 min) and peak symmetry for detecting degradation products (e.g., Δ-3-isomer) .
- Chiral chromatography : Ensures enantiomeric purity (>95%) given its two chiral centers .
- Water content : Loss on drying must confirm pentahydrate stoichiometry (theoretical: 14.2% water) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in cross-method validation studies?
Statistical tools like Bland-Altman plots or Deming regression minimize bias between methods. For instance, spectrophotometric vs. HPLC assays for Ceftazidime show a mean bias of ±1.5% recovery, resolved by adjusting calibration curves for matrix effects (e.g., sodium carbonate interference) . Replicate analysis (n=6) and outlier detection (Grubbs’ test) improve reliability.
Q. What advanced techniques are used to profile impurities in this compound?
LC-MS/MS identifies trace impurities (e.g., Impurity B: m/z 546.58; Impurity C: m/z 291.33) at ≤0.1% levels. Gradient elution (0.1% formic acid/acetonitrile) on a C18 column separates polar degradation products. For isomer differentiation, chiral columns (e.g., CHIRALPAK® IG-3) are recommended .
Q. How does this compound interact with biological macromolecules like DNA?
UV-Vis binding studies reveal intercalation with DNA (binding constant Kb = 1.2 × 10⁴ M⁻¹), driven by electrostatic interactions between the β-lactam carboxylate and DNA phosphate groups. Viscosity and surface tension measurements further confirm concentration-dependent associative behavior in aqueous media .
Q. What formulation challenges arise when combining this compound with excipients like sodium carbonate?
Sodium carbonate (116 mg/g Ceftazidime) accelerates reconstitution but may induce pH-dependent degradation (optimum pH: 5–7.5). Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber vials with butyl rubber stoppers .
Q. How are pharmacokinetic parameters (e.g., serum half-life) determined for this compound?
Non-compartmental analysis of IV bolus data (500 mg–2 g doses) calculates:
Q. Why is polymorph screening critical despite the absence of observed polymorphism in this compound?
While reports no polymorphism, accelerated crystallization studies (e.g., solvent-antisolvent methods) under varied humidity (15–30°C) are essential to rule out hydrate/anhydrate transitions. PXRD and DSC confirm phase purity (melting point: 155–160°C with decomposition) .
Q. How do researchers optimize stability-indicating methods for degraded this compound?
Forced degradation (acid/alkali/oxidative stress) identifies major degradants: pyridine (from β-lactam cleavage) and thiazole derivatives. RP-HPLC with PDA detection (λ=254 nm) quantifies degradants at ≤0.5% levels, validated per ICH Q2(R1) guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
